molecular formula C24H27ClN6O B2428461 6-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene CAS No. 899402-76-7

6-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B2428461
CAS No.: 899402-76-7
M. Wt: 450.97
InChI Key: UPBRPVCRIGFIQS-UHFFFAOYSA-N
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Description

The compound “4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of fused pyrimidine . This core is substituted with various functional groups, including a piperazine ring and a chlorophenoxy group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core, a piperazine ring, and a chlorophenoxy group . The presence of these functional groups suggests that the compound may have interesting chemical properties and biological activities.

Scientific Research Applications

Synthesis and Imaging Applications

  • The synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been developed as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. This compound and its derivatives were synthesized with a focus on high radiochemical yield and purity, suggesting its application in diagnostic imaging and potential therapeutic monitoring in neuroinflammatory diseases (Wang et al., 2018).

Anticancer and Anti-Inflammatory Applications

  • Research into benzodifuranyl derivatives derived from visnaginone and khellinone, including compounds related to pyrazolo[1,5-a]pyrimidine, has shown significant anti-inflammatory and analgesic activities. These derivatives have been studied for their COX-1/COX-2 inhibition capabilities, showcasing potential therapeutic applications in inflammation and pain management (Abu‐Hashem et al., 2020).

Antimicrobial Activity

  • Novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antibacterial activity. Their interactions with plasma proteins such as bovine serum albumin (BSA) were studied, indicating the potential of these compounds in antimicrobial therapies (He et al., 2020).

Antiviral Applications

  • Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antiviral activity, specifically showing remarkable specificity for human enteroviruses. Certain derivatives have demonstrated the ability to inhibit enterovirus replication at nanomolar concentrations, indicating their potential as antiviral agents (Chern et al., 2004).

Tuberculosis Treatment Research

  • Compounds based on the synthesis of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole have been screened for their activity against Mycobacterium tuberculosis, showing promising results as inhibitors. This research opens pathways for developing new therapeutic agents against tuberculosis (Reddy et al., 2014).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and biological activity. This could include studies on its mechanism of action, potential therapeutic applications, and structure-activity relationships .

Properties

IUPAC Name

6-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN6O/c1-16-14-17(2)26-23-22(16)24-27-18(3)15-21(31(24)28-23)30-10-8-29(9-11-30)12-13-32-20-6-4-19(25)5-7-20/h4-7,14-15H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBRPVCRIGFIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CCOC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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